molecular formula C16H13FN2OS B2653954 N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide CAS No. 907973-78-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

カタログ番号: B2653954
CAS番号: 907973-78-8
分子量: 300.35
InChIキー: MSJUXZJFHWFPGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a synthetic organic compound designed for research applications, featuring a benzothiazole core linked to a 3,4-dimethylbenzamide group via an amine functionality. This structure is of significant interest in medicinal chemistry and drug discovery. Compounds based on the N-(benzothiazol-2-yl)benzamide scaffold have been identified as potent and selective pharmacological tools for investigating the Zinc-Activated Channel (ZAC) , an atypical member of the Cys-loop receptor superfamily . Research indicates that such analogs can act as negative allosteric modulators (NAMs) of ZAC, exhibiting state-dependent inhibition and high selectivity over other related receptors like 5-HT3A, nicotinic acetylcholine, GABAA, and glycine receptors . Furthermore, the benzothiazole pharmacophore is a privileged structure in drug discovery, found in molecules with a diverse range of bioactivities. It is a key scaffold in approved therapeutics and investigational compounds for conditions including neurodegenerative disorders , and as an antioxidant . This compound is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) exploration, and as a building block for developing novel bioactive molecules . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-9-6-7-11(8-10(9)2)15(20)19-16-18-14-12(17)4-3-5-13(14)21-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJUXZJFHWFPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.

    Introduction of the Benzamide Moiety: The benzothiazole intermediate is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

化学反応の分析

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

類似化合物との比較

Structural Features and Substituent Effects

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide ()
  • Substituents :
    • Benzothiazole: 4,6-difluoro substitution.
    • Benzamide: 3,4-dimethoxy groups.
  • Key Differences: The 4,6-difluoro substitution increases electronegativity and steric hindrance compared to the monofluoro substitution in the target compound. Methoxy groups (electron-donating via resonance) contrast with the methyl groups (electron-donating via induction) on the benzamide.
N-[3-(Dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide hydrochloride ()
  • Substituents: Benzothiazole: 4-methoxy group. Benzamide: 3,4-dimethyl groups and a dimethylamino propyl side chain.
  • Key Differences: The methoxy group on benzothiazole introduces polarity, while the dimethylamino propyl side chain adds a basic center, improving solubility in acidic environments.
Imidazolyl and Thiadiazole Derivatives ()
  • Structural Motifs :
    • Thiadiazoles (e.g., 2-(4-fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine) and imidazolyl benzamides feature alternative heterocycles.
  • Key Differences :
    • Thiadiazoles exhibit tautomerism (e.g., thione-thiol equilibrium), which is absent in benzothiazoles. This may influence binding modes to biological targets .
    • Fluorinated aromatic rings in these compounds (e.g., 3,4-difluorophenyl in ) highlight the role of fluorine in enhancing binding affinity and metabolic resistance, similar to the target compound’s 4-fluoro substitution .

Physicochemical Properties

Property Target Compound N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide Imidazolyl Benzamide ()
Molecular Weight ~330–340 g/mol (estimated) Higher (due to dimethoxy groups) ~400–450 g/mol (with side chains)
Polarity Moderate (methyl groups reduce polarity) High (methoxy groups increase polarity) Variable (depends on substituents)
Lipophilicity (LogP) Likely higher (methyl groups) Lower (methoxy groups) Influenced by fluorophenyl/imidazolyl groups

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide?

The compound is typically synthesized via condensation reactions. A general approach involves refluxing a substituted benzothiazole amine with an activated benzoyl chloride derivative in anhydrous ethanol or tetrahydrofuran (THF) under acidic catalysis (e.g., glacial acetic acid). For example, analogous benzamide syntheses utilize nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm the presence of fluorinated benzothiazole (e.g., aromatic protons at δ 7.5–8.5 ppm) and dimethylbenzamide groups (e.g., methyl signals at δ 2.2–2.5 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+^+) and isotopic pattern consistent with fluorine.
  • Single-crystal X-ray diffraction (SC-XRD) : Definitive proof of structure is obtained by solving the crystal lattice using programs like SHELXL .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data for this compound?

Discrepancies in unit cell parameters or bond lengths may arise from twinning, disorder, or poor data quality. Mitigation steps include:

  • Re-measuring diffraction data with a high-resolution detector (e.g., Bruker SMART CCD) and applying absorption corrections (e.g., SADABS) .
  • Cross-validating hydrogen bonding networks using graph set analysis (e.g., Etter’s formalism) to identify plausible packing motifs .
  • Employing structure validation tools like PLATON to check for missed symmetry or outliers in geometric parameters .

Q. How can hydrogen bonding and π-π interactions in the crystal lattice influence the compound’s physicochemical properties?

Intermolecular forces dictate solubility, stability, and bioavailability. For example:

  • C–H···F interactions : Common in fluorinated benzothiazoles, these weak hydrogen bonds stabilize the crystal lattice and reduce melting points.
  • π-π stacking : Aromatic benzothiazole and benzamide rings often form offset stacks, which can be quantified using Mercury software. Such interactions may correlate with enhanced thermal stability .

Q. What methodologies are suitable for assessing the biological activity of this compound, given structural similarities to known bioactive analogs?

  • Enzyme inhibition assays : Test against targets like phosphodiesterases or bacterial PPTases, given the activity of related fluorinated benzothiazoles .
  • Antioxidant studies : Use DPPH radical scavenging assays, comparing results to structurally similar pyrazolo-benzothiazine derivatives .
  • Cellular toxicity : Preliminary LD50_{50} determination in cell lines (e.g., HEK293) using MTT assays, though extrapolation from rodent data (e.g., LD50_{50} >2800 mg/kg for analogs) requires caution .

Q. How does fluorination at the 4-position of the benzothiazole ring impact electronic properties and reactivity?

Fluorine’s electronegativity alters electron density:

  • Electron-withdrawing effect : Reduces electron density on the benzothiazole ring, enhancing electrophilic substitution resistance.
  • Hammett parameters : Fluorine substituents (σm_m = 0.34) increase the compound’s acidity and influence redox behavior, as observed in cyclic voltammetry studies of similar thiadiazoles .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting spectral data between synthetic batches?

  • Reproducibility checks : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere).
  • Advanced NMR techniques : Use 19F^{19}\text{F}-NMR to confirm fluorination and 2D-COSY/HMBC to resolve overlapping signals.
  • SC-XRD validation : Compare unit cell parameters (e.g., a = 6.0171 Å, b = 15.3120 Å for analogs) to rule out polymorphic variations .

Tables of Key Data

Property Method Typical Value Reference
Melting PointDSC180–185°C (decomposes)
Crystallographic Space GroupSC-XRDOrthorhombic (P21 _121 _121 _1)
LD50_{50} (oral, rat)OECD Guideline 423>2800 mg/kg (analog data)
LogP (lipophilicity)HPLC-based determination3.2 ± 0.3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。